1-Bromo-4-pentylcyclohex-1-ene

Vue d'ensemble

Description

Molecular Structure Analysis

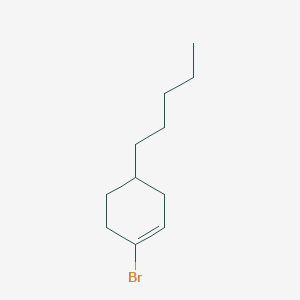

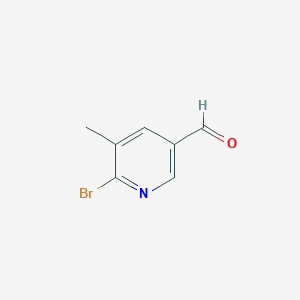

The molecular formula of “1-Bromo-4-pentylcyclohex-1-ene” is C11H19Br . The molecular weight is 231.17300 . The exact mass is 230.06700 .

Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 231.17 . It has a LogP value of 5.1, indicating its lipophilicity . It has 4 rotatable bonds . The physical appearance, boiling point, melting point, flash point, and density are not specified .

Applications De Recherche Scientifique

Organic Synthesis

1-Bromo-4-pentylcyclohex-1-ene and its analogues serve as versatile intermediates in organic synthesis, enabling the preparation of complex molecular structures through regio- and chemoselective bromination reactions. For example, the bromination of cyclopentenones under specific conditions can introduce bromine atoms selectively at various positions, offering pathways to synthesize key synthons for further chemical transformations (Shirinian et al., 2012). Additionally, the catalytic reduction and intramolecular cyclization of haloalkynes, including bromo-substituted compounds, have been explored to efficiently generate cyclic structures, such as pentylidenecyclopentane, highlighting the potential of these compounds in synthetic organic chemistry (Ischay et al., 2006).

Catalysis

In the realm of catalysis, the derivatives of this compound are employed in the synthesis of cyclohexene derivatives, showcasing the role of brominated compounds in facilitating selective addition reactions. These reactions are crucial for constructing cyclohexane derivatives with multiple functional groups, which are valuable in various chemical industries (Kaya et al., 2014).

Materials Science

Furthermore, the application of brominated cyclohexene derivatives extends to materials science, where they serve as key intermediates in the development of new materials. For instance, the synthesis of fluorinated liquid crystals bearing a CF2CF2 fragment from bromo-substituted precursors demonstrates the utility of these compounds in crafting materials with specific optical and electronic properties (Yamada et al., 2017).

Environmental Science

It's also worth noting the identification of brominated flame retardants in environmental samples, emphasizing the importance of understanding the environmental fate and impact of such compounds. While this application does not directly relate to this compound, it underscores the broader context in which brominated organic compounds are studied (Tomy et al., 2008).

Safety and Hazards

“1-Bromo-4-pentylcyclohex-1-ene” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is advised to wash with copious amounts of water for at least 15 minutes . In case of inhalation, it is advised to remove to fresh air . In case of ingestion, it is advised to wash out mouth with copious amounts of water for at least 15 minutes .

Propriétés

IUPAC Name |

1-bromo-4-pentylcyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19Br/c1-2-3-4-5-10-6-8-11(12)9-7-10/h8,10H,2-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTMUPTYNKFLAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(=CC1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674466 | |

| Record name | 1-Bromo-4-pentylcyclohex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033202-26-4 | |

| Record name | 1-Bromo-4-pentylcyclohex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxyethyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B1522187.png)

![1-{5-[(Diethylamino)methyl]-1,2,4-oxadiazol-3-yl}cyclopentan-1-amine dihydrochloride](/img/structure/B1522193.png)

![3-(1-(Tert-butoxycarbonyl)-1H-benzo[D]imidazol-2-YL)propanoic acid](/img/structure/B1522198.png)

![6-Bromo-8-methoxy-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1522199.png)

amine hydrochloride](/img/structure/B1522201.png)